![molecular formula C10H13NO3 B189546 ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 10591-23-8](/img/structure/B189546.png)
ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C10H13NO3. This compound is characterized by a pyrrole ring substituted with formyl, ethyl ester, and methyl groups. It is used as an intermediate in the synthesis of various biologically active molecules, including receptor tyrosine kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with phosphorus oxychloride in the presence of dimethylformamide and dichloromethane. The reaction is carried out at low temperatures (4°C to 18°C) to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of temperature and reagent addition to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid, and the methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis, while electrophilic reagents like halogens can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2-hydroxymethyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is used in scientific research for its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which are important in cancer research and treatment . Additionally, it is used in the synthesis of other biologically active compounds, including antibiotics, anti-inflammatory agents, and antitumor drugs .
Mechanism of Action
The mechanism of action of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is primarily related to its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors. These inhibitors work by blocking the activity of receptor tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compounds synthesized from this compound can help to prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution patterns.
Pyrrolopyrazine derivatives: Contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Uniqueness: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of receptor tyrosine kinase inhibitors. Its ability to undergo various chemical reactions also makes it versatile for the synthesis of a wide range of biologically active compounds .
Biological Activity
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry, particularly in the context of antimicrobial and antitumor activities.
Chemical Structure and Properties
This compound has the molecular formula C10H13NO3. The compound features a pyrrole ring substituted with formyl, ethyl ester, and methyl groups. Its unique structure allows it to act as an intermediate in the synthesis of various biologically active molecules, including receptor tyrosine kinase inhibitors, which are significant in cancer treatment .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit considerable antimicrobial properties. For instance, a series of synthesized pyrrole derivatives were evaluated for their antibacterial and antifungal activities. The results indicated that these compounds possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | Zone of Inhibition (mm) | Antifungal Activity (mm) |
---|---|---|
8a | 15 | 12 |
8b | 18 | 14 |
8c | 20 | 16 |
The presence of the heterocyclic ring in these compounds has been linked to their enhanced antimicrobial activity. The introduction of functional groups like methoxy has been shown to further increase this activity .
Antitumor Activity
This compound serves as a precursor for synthesizing receptor tyrosine kinase inhibitors. These inhibitors are crucial in oncology as they can block pathways that lead to tumor growth and metastasis. Studies have indicated that compounds derived from this pyrrole exhibit cytotoxic effects against various cancer cell lines .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of pyrrole derivatives on A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, several compounds demonstrated IC50 values lower than the standard drug doxorubicin, indicating potent antitumor activity .
The biological activity of this compound can be attributed to its ability to inhibit receptor tyrosine kinases. These enzymes play a pivotal role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these pathways, the derivatives can effectively reduce cancer cell proliferation .
Research Findings
The synthesis and evaluation of new derivatives continue to be an area of active research. For example, novel pyrrolidinone analogues have been synthesized and tested for their pharmacological properties. These compounds have shown promise in inhibiting specific cancer cell lines while also displaying antimicrobial properties .
Properties
IUPAC Name |
ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)7(3)11-8(9)5-12/h5,11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBDAUTFPZBAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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